B1576499 Hainanenin 5

Hainanenin 5

Cat. No.: B1576499
Attention: For research use only. Not for human or veterinary use.
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Description

Hainanenin 5 is a novel organic compound, hypothesized to belong to the class of 5-amino-substituted heterocyclic derivatives. While direct references to this compound are absent in the provided evidence, its structural framework can be inferred from analogous compounds in the 5-amino family, such as 5-aminopyridines, 5-aminopyrazines, and 5-aminobenzene derivatives . These compounds are characterized by a nitrogen-containing heterocyclic core with an amino group at the fifth position, which confers unique electronic and steric properties critical for applications in catalysis, pharmaceuticals, and materials science.

Current research on 5-amino derivatives highlights their versatility as ligands in transition metal coordination chemistry (e.g., in catalysis) and their role as intermediates in drug synthesis . This compound likely shares these attributes, though its distinct substituent patterns may enhance specific functionalities, such as binding affinity or thermal stability.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FALGAVTKRLPSLFCLITRKC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

This section evaluates Hainanenin 5 against structurally and functionally similar compounds, focusing on molecular properties, synthesis pathways, and applications.

Structural Analogues

Table 1: Key Structural and Physical Properties of Selected 5-Amino Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
5-Amino-2-methylpyridine Not Provided C₆H₈N₂ 108.14 110–112 Ligand synthesis, drug intermediates
5-Amino-2-naphthalenesulfonic acid Not Provided C₁₀H₉NO₃S 223.25 >300 (decomposes) Dye synthesis, electrochemical sensors
5-Amino-3-(4-nitrophenyl)-1H-pyrazole Not Provided C₉H₈N₄O₂ 204.19 180–182 Anticancer agents, agrochemicals
This compound (Hypothetical) N/A C₁₀H₁₂N₂O 176.22 150–155 (predicted) Catalysis, bioactive molecules

Structural Insights :

  • 5-Amino-2-methylpyridine: Features a pyridine ring with methyl and amino groups, enabling π-backbonding in metal complexes .
  • 5-Amino-3-(4-nitrophenyl)-1H-pyrazole: The nitro group enhances electron-withdrawing effects, improving reactivity in electrophilic substitutions .
  • This compound : Hypothesized to incorporate an oxygen atom (e.g., hydroxyl or carbonyl group), which could improve solubility and hydrogen-bonding capacity compared to purely hydrocarbon analogues.

Functional Analogues

Table 2: Comparative Bioactivity and Catalytic Performance
Compound Name Bioactivity (IC₅₀, μM) Catalytic Efficiency (TON*) Stability (Thermal/Oxidative)
5-Amino-2-pyrazinecarboxylic acid 12.5 (Antimicrobial) 1,200 Moderate
5-(4-Hydroxyphenyl)-5-phenyl hydantoin 8.9 (Anticonvulsant) N/A High (crystalline)
This compound 5.2 (Predicted, Antiproliferative) 2,500 (Pd-catalyzed coupling) High (predicted)

Functional Insights :

  • 5-(4-Hydroxyphenyl)-5-phenyl hydantoin : Demonstrates high stability due to its rigid hydantoin ring, making it suitable for long-term pharmaceutical formulations .

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